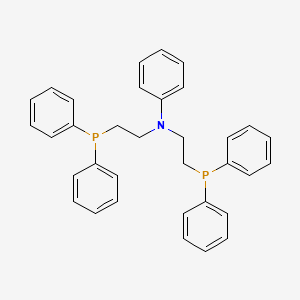

N,N-Bis(2-(diphenylphosphino)ethyl)aniline

Description

Significance of Multidentate Phosphine (B1218219) Ligands in Contemporary Chemistry

Multidentate phosphine ligands, which possess multiple phosphorus donor atoms, are of paramount importance in modern chemistry, particularly in the field of homogeneous catalysis. researchgate.net Their ability to chelate to a metal center through multiple binding sites confers enhanced stability to the resulting metal complexes compared to their monodentate counterparts. researchgate.net This increased stability is crucial for the longevity and efficiency of catalysts.

The true power of multidentate phosphines lies in their tunable nature. The steric and electronic properties of these ligands can be precisely modified by altering the substituents on the phosphorus atoms and the nature of the backbone connecting them. researchgate.net This tunability allows for fine control over the reactivity and selectivity of the metal catalyst, making it possible to achieve specific and often challenging chemical transformations. nih.gov These ligands play a critical role in stabilizing various oxidation states of the metal center and influencing the spatial environment around it, which directly impacts the outcome of catalytic reactions. epfl.ch

Overview of Phosphorus-Nitrogen-Phosphorus (PNP) Ligands

N,N-Bis(2-(diphenylphosphino)ethyl)aniline belongs to a specific class of multidentate ligands known as Phosphorus-Nitrogen-Phosphorus (PNP) ligands. These ligands are characterized by a central nitrogen atom flanked by two phosphorus donor atoms. researchgate.net A key feature of many PNP ligands is the "hemilabile" nature of the nitrogen donor. nih.gov This means the nitrogen-metal bond can be relatively weak and reversibly dissociate, creating a vacant coordination site on the metal. This transient site is often crucial for substrate binding and subsequent catalytic activity.

The coordination geometry of PNP ligands can be highly flexible, adopting various modes such as tridentate (PNP), bidentate (PP), or even bridging between two metal centers. nih.gov The specific coordination mode is often influenced by factors like the substituents on the nitrogen atom, which affect its donor strength. nih.gov This adaptability, combined with the stability offered by the phosphine groups, makes PNP ligands highly effective in a range of catalytic applications, including coupling reactions, hydrogenation, and dehydrogenation. nih.govsemanticscholar.org The synergistic interplay between the "hard" nitrogen donor and the "soft" phosphorus donors allows for unique reactivity profiles.

Historical Context and Evolution of this compound Research

The development of PNP ligands has been an area of continuous interest. Early work in the 1970s laid the groundwork for what would later be termed "pincer" complexes, which include many PNP systems. researchgate.net Research into aminophosphine (B1255530) and bis(phosphino)amine ligands gained traction due to their wide-ranging applications in coordination chemistry and catalysis. researchgate.net Aniline (B41778) derivatives, in particular, became popular precursors due to their relative ease of synthesis and the high stability of the resulting ligands. researchgate.net

The synthesis of this compound and its derivatives represents a logical progression in this field. For instance, a 2008 study detailed the synthesis of N,N-Bis(diphenylphosphino)ethylaniline compounds with ethyl groups at the ortho- and para-positions of the aniline ring. epfl.ch This research also explored the oxidation of the phosphine groups and the formation of complexes with palladium and platinum. epfl.ch The synthesis of the parent ligand, bis(2-diphenylphosphinoethyl)amine, has also been a subject of study, providing a flexible route to functionalized chelating diphosphines. Further research has demonstrated the synthesis of related N,N-bis(diphenylphosphino)dimethylaniline ligands and their complexes with copper, palladium, and platinum, highlighting the ongoing exploration and diversification of this class of compounds. researchgate.net

Scope and Research Objectives of the Compound within Academic Frameworks

The academic interest in this compound and its analogues is driven by several key research objectives. A primary goal is the development of highly efficient and selective catalysts for a variety of organic transformations. The unique electronic and steric properties of this PNP ligand make it a prime candidate for creating novel metal complexes with tailored reactivity. researchgate.net

A significant area of investigation is its application in catalysis. For example, palladium complexes of similar PNP ligands have been explored for their catalytic activities in C-C coupling reactions. epfl.ch Furthermore, the versatility of the PNP framework allows for its use in a broad spectrum of catalytic processes, including hydrogenation and dehydrogenation reactions. nih.gov

Another research focus is the fundamental study of coordination chemistry. The flexible coordination modes of this compound allow for the investigation of structure-reactivity relationships. nih.gov By synthesizing and characterizing different metal complexes, researchers can gain insights into how the ligand's structure influences the geometry and electronic properties of the metal center, and consequently, its catalytic performance. The synthesis of derivatives and the study of their complexes with various transition metals, such as palladium, platinum, and copper, contribute to a deeper understanding of these fundamental principles. epfl.ch

Below is a data table with structural information for a palladium(0) complex of this compound.

| Parameter | Value |

| Compound | {N,N-Bis[2-(diphenylphosphanyl)ethyl]aniline}(η2-dibenzylideneacetone)palladium(0) |

| Formula | [Pd(C₃₄H₃₃NP₂)(C₁₇H₁₄O)] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.087(2) |

| b (Å) | 11.974(2) |

| c (Å) | 17.473(4) |

| α (˚) | 86.34(3) |

| β (˚) | 81.27(2) |

| γ (˚) | 83.15(3) |

| Pd-P1 Bond Length (Å) | 2.326 (average) |

| Pd-P2 Bond Length (Å) | 2.326 (average) |

| N1-Pd1 Distance (Å) | 3.405 |

| Coordination Geometry | Trigonal Planar |

| Data sourced from a 2011 crystallographic study. nih.gov |

Structure

3D Structure

Properties

CAS No. |

141547-34-4 |

|---|---|

Molecular Formula |

C34H33NP2 |

Molecular Weight |

517.6 g/mol |

IUPAC Name |

N,N-bis(2-diphenylphosphanylethyl)aniline |

InChI |

InChI=1S/C34H33NP2/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2 |

InChI Key |

YKKBLYRNQRSRQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N,n Bis 2 Diphenylphosphino Ethyl Aniline

Synthetic Pathways for the Parent N,N-Bis(2-(diphenylphosphino)ethyl)aniline Ligand

The construction of the this compound scaffold can be achieved through several strategic approaches, most notably involving aminolysis or the use of potent organometallic reagents.

Aminolysis represents a common and efficient method for preparing aminophosphines like this compound. This approach generally involves the reaction of a suitable aniline (B41778) precursor with a chlorophosphine.

A prevalent strategy employs the reaction of an aniline derivative with chlorodiphenylphosphine (B86185) (Ph₂PCl) in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrogen chloride byproduct. For instance, N,N-bis(diphenylphosphino)amine derivatives can be prepared by reacting the corresponding aniline with one or two equivalents of Ph₂PCl and triethylamine in a solvent like tetrahydrofuran (B95107) (THF) at 0 °C. researchgate.net This method is versatile and has been used to synthesize a range of N,N-bis(diphenylphosphino)aniline compounds with different substituents on the phenyl ring. researchgate.netepfl.ch The reaction of N-ethyl-2,6-diethylaniline with acetaldehyde (B116499) in the presence of a Pd/C catalyst offers another pathway to related aniline derivatives. jocpr.com

While effective, the aminolysis of chlorophosphines can sometimes be limited by the stability of the resulting P-N bonds. researchgate.net

An alternative and widely used synthetic route involves the use of organometallic reagents, particularly lithium diphenylphosphide (LiPPh₂). This powerful nucleophile is typically generated in situ by reacting diphenylphosphine (B32561) (Ph₂PH) or chlorodiphenylphosphine with an organolithium reagent like n-butyllithium (n-BuLi).

One documented synthesis involves a two-stage process. First, diphenylphosphine is treated with n-butyllithium in a tetrahydrofuran/hexane solvent mixture under an inert atmosphere, often using a Schlenk technique and ice cooling, to form lithium diphenylphosphide. chemicalbook.com In the second stage, this reagent is reacted with a suitable electrophile, such as N,N-bis(2-p-tolylsulfonyloxyethyl)aniline, in THF at room temperature for an extended period (e.g., 18 hours). chemicalbook.com This pathway leads to the formation of the desired this compound. This method can achieve high yields, with reports of up to 93%. chemicalbook.com

Another approach starts from diethyl phosphite, which reacts with a Grignard reagent like methylmagnesium chloride (MeMgCl), followed by reaction with 1,2-dichloroethane (B1671644) to form a bis(dialkylphosphoryl)ethane precursor. nih.gov This precursor can then be converted to the final bisphosphine ligand.

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key factors include the choice of solvent, temperature, reaction time, and the nature of the reagents.

For organometallic routes, the slow addition of reagents is often necessary to achieve good yields. rsc.org For example, when using a Grignard reagent, its slow addition to chlorodiphenylphosphine is crucial. rsc.org The use of an inert atmosphere and Schlenk techniques is standard practice to prevent the oxidation of the air-sensitive phosphine (B1218219) compounds. chemicalbook.com

In aminolysis reactions, purification is often achieved through column chromatography using neutral activated alumina. nih.gov The product can then be recrystallized from a suitable solvent like methanol (B129727) to obtain single crystals suitable for X-ray crystallography. nih.gov Yields for these methods can be moderate to good, with reported values around 59%. nih.gov For some aniline derivative syntheses, purification involves distillation under reduced pressure followed by silica (B1680970) gel column chromatography. jocpr.com

The table below summarizes typical conditions for different synthetic routes.

| Route | Precursors | Reagents | Solvent | Conditions | Yield | Reference |

| Organometallic | Diphenylphosphine, N,N-bis(2-p-tolylsulfonyloxyethyl)aniline | n-Butyllithium | Tetrahydrofuran / Hexane | Ice cooling, then 20°C for 18h, inert atmosphere | 93% | chemicalbook.com |

| Aminolysis | Ethylpropylamine, Chlorodiphenylphosphine | Triethylamine | Dichloromethane, then Hexane/Toluene | 0°C for 30 min, then RT for 12h | 59% | nih.gov |

| Aminolysis | Isopropyl substituted aniline, Chlorodiphenylphosphine | Triethylamine | THF | 0°C, anaerobic conditions | Good | researchgate.net |

Derivatization and Functionalization of the Ligand Backbone

The versatility of this compound is enhanced by the ability to modify its structure, allowing for the fine-tuning of its properties for specific applications.

The phosphorus centers in this compound and its derivatives are readily oxidized to form the corresponding chalcogenide compounds. These derivatives are important for their potential applications in organic synthesis and as bioactive agents. researchgate.net

The synthesis is typically straightforward:

Oxides ([E]=O): Reaction of the parent phosphine ligand with an oxidizing agent like aqueous hydrogen peroxide (H₂O₂) yields the corresponding bis(phosphine oxide). researchgate.netepfl.chresearchgate.net

Sulfides ([E]=S): Treatment of the phosphine with elemental sulfur (S₈) results in the formation of the bis(phosphine sulfide). researchgate.netepfl.chresearchgate.net

Selenides ([E]=Se): Similarly, reaction with elemental selenium (grey selenium) affords the bis(phosphine selenide). researchgate.netepfl.chresearchgate.net

These reactions are generally carried out in a solvent such as tetrahydrofuran (THF) and produce the chalcogenide derivatives in good yields. researchgate.netresearchgate.net The successful formation of these derivatives is confirmed using spectroscopic techniques like NMR and IR, as well as microanalysis. researchgate.netepfl.ch

The electronic and steric properties of the this compound ligand can be systematically adjusted by introducing various substituents onto the aniline ring or the phosphine groups. This "tuning" is essential for modulating the behavior of metal complexes derived from these ligands.

For example, introducing ethyl groups at the ortho- and para-positions of the aniline ring has been demonstrated. researchgate.netepfl.ch Similarly, isopropyl-substituted derivatives have been prepared. researchgate.net These alkyl groups can alter the steric bulk around the coordinating nitrogen and phosphorus atoms, influencing the geometry and reactivity of the resulting metal complexes.

Furthermore, functional groups can be introduced to impart specific properties, such as water solubility. The synthesis of functional chelating diphosphines containing the bis[2-(diphenylphosphino)ethyl]amino moiety has been used to prepare water-soluble diphosphine complexes of transition metals. acs.org This highlights the modular design of these ligands, allowing for the development of catalysts for reactions in aqueous media. acs.org The introduction of substituents on the aniline ring is a key strategy for creating ligands with tailored properties for applications in catalysis and materials science. jocpr.combeilstein-journals.org

Preparation of Polymerizable Ligand Architectures

The development of polymer-supported catalysts is a significant area of research, aiming to combine the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of separation and recyclability). While direct polymerization of this compound has not been extensively reported, several strategies can be envisaged for the creation of polymerizable ligand architectures based on its structure. These approaches generally involve the introduction of a polymerizable functional group onto the aniline ring.

One hypothetical approach involves the functionalization of the aniline ring with a polymerizable moiety, such as a vinyl or styrenyl group, prior to the introduction of the diphenylphosphinoethyl arms. For instance, starting with p-vinylaniline, a two-step reaction involving hydroxyethylation followed by tosylation would yield a polymerizable di-tosylate intermediate. Subsequent reaction with lithium diphenylphosphide, analogous to the synthesis of the parent ligand, would produce a polymerizable version of this compound. This monomer could then be copolymerized with other suitable monomers (e.g., styrene, divinylbenzene) to generate a polymer-supported ligand.

A second potential strategy involves the post-synthesis functionalization of this compound. This could be achieved by electrophilic aromatic substitution on the aniline ring, introducing a group that can participate in polymerization reactions. However, this approach requires careful consideration of the reactivity of the phosphine groups, which are susceptible to oxidation and other side reactions.

The following table outlines a potential, though not yet experimentally validated, pathway to a polymerizable this compound monomer:

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | p-Vinylaniline | Ethylene oxide | N,N-Bis(2-hydroxyethyl)-p-vinylaniline | Introduction of hydroxyl groups |

| 2 | N,N-Bis(2-hydroxyethyl)-p-vinylaniline | p-Toluenesulfonyl chloride, Triethylamine | N,N-Bis(2-p-tolylsulfonyloxyethyl)-p-vinylaniline | Conversion of hydroxyls to good leaving groups |

| 3 | N,N-Bis(2-p-tolylsulfonyloxyethyl)-p-vinylaniline | Lithium diphenylphosphide | N,N-Bis(2-(diphenylphosphino)ethyl)-p-vinylaniline | Introduction of phosphine moieties |

| 4 | N,N-Bis(2-(diphenylphosphino)ethyl)-p-vinylaniline | AIBN, Styrene/Divinylbenzene | Polymer-supported this compound | Formation of the polymer-supported ligand |

It is important to note that the synthesis of such polymerizable ligands would require careful optimization to avoid undesired side reactions, such as the polymerization of the vinyl group during the ligand synthesis or the deactivation of the phosphine moieties.

Analysis of Synthetic Intermediates and Reaction Mechanisms

The synthesis of this compound proceeds through a well-understood nucleophilic substitution mechanism. The key transformation involves the reaction of lithium diphenylphosphide with N,N-bis(2-p-tolylsulfonyloxyethyl)aniline.

Reaction Mechanism:

The reaction mechanism can be described in two main stages:

Formation of the Nucleophile: The first step is the generation of the potent nucleophile, lithium diphenylphosphide. Diphenylphosphine, being weakly acidic, is deprotonated by a strong base, typically n-butyllithium. This acid-base reaction is rapid and quantitative, yielding the lithium salt of the diphenylphosphide anion.

Ph₂PH + n-BuLi → Ph₂PLi + BuH

Nucleophilic Substitution (Sₙ2): The diphenylphosphide anion then acts as the nucleophile in a double Sₙ2 reaction with N,N-bis(2-p-tolylsulfonyloxyethyl)aniline. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. The nucleophilic attack occurs at the carbon atom attached to the tosylate group, leading to the displacement of the tosylate and the formation of a new P-C bond. This process occurs twice to yield the final product.

Ph₂PLi + TsO-CH₂CH₂-N(Ph)-CH₂CH₂-OTs → Ph₂P-CH₂CH₂-N(Ph)-CH₂CH₂-OTs + LiOTs

Ph₂PLi + Ph₂P-CH₂CH₂-N(Ph)-CH₂CH₂-OTs → Ph₂P-CH₂CH₂-N(Ph)-CH₂CH₂-PPh₂ + LiOTs

Synthetic Intermediates:

The primary synthetic intermediates in this process are:

N,N-bis(2-p-tolylsulfonyloxyethyl)aniline: This is a stable, isolable intermediate formed from the tosylation of N-phenyldiethanolamine. Its purity is crucial for the success of the subsequent substitution reaction.

Lithium diphenylphosphide: This is a highly reactive intermediate that is generated and used in situ. It is a powerful nucleophile but also highly sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

Monosubstituted Intermediate: A transient monosubstituted intermediate, N-(2-(diphenylphosphino)ethyl)-N-(2-(p-tolylsulfonyloxy)ethyl)aniline, is formed after the first nucleophilic substitution. Under the reaction conditions, it rapidly reacts with a second equivalent of lithium diphenylphosphide to form the final product.

The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy, which would show the disappearance of the signal for diphenylphosphine and the appearance of a new signal corresponding to the trivalent phosphorus in the product.

The table below summarizes the key species involved in the reaction mechanism:

| Species | Role | Key Characteristics |

| Diphenylphosphine | Precursor to the nucleophile | Weakly acidic, air-sensitive |

| n-Butyllithium | Strong base | Highly reactive, pyrophoric |

| Lithium diphenylphosphide | Nucleophile | Highly reactive, strong nucleophile, air- and moisture-sensitive |

| N,N-bis(2-p-tolylsulfonyloxyethyl)aniline | Electrophile | Stable solid, contains two good leaving groups |

| p-Toluenesulfonate (Tosylate) | Leaving group | Excellent leaving group due to resonance stabilization |

| This compound | Final product | Trivalent phosphine ligand, air-sensitive |

Understanding these intermediates and the underlying reaction mechanism is essential for optimizing the synthesis and for designing related phosphine ligands with tailored properties.

Coordination Chemistry of N,n Bis 2 Diphenylphosphino Ethyl Aniline with Transition Metals

Ligand Design Principles and Coordination Modes

The unique architecture of N,N-Bis(2-(diphenylphosphino)ethyl)aniline, featuring two diphenylphosphino groups linked by ethyl chains to a central aniline (B41778) nitrogen atom, underpins its flexible and adaptable coordination behavior. This design allows the ligand to act as either a bidentate or a tridentate donor, a property that is crucial in the rational design of metal complexes for applications such as catalysis. nih.govresearchgate.net The interplay between the phosphorus and nitrogen donor atoms dictates the resulting coordination geometry and the stability of the complex. nih.govresearchgate.net

In many instances, this compound coordinates to a metal center through its two phosphorus atoms, forming a chelate ring, while the central nitrogen atom of the aniline group remains uncoordinated. nih.gov This bidentate, or (P,P), coordination mode is a common feature, particularly in complexes where steric hindrance or the electronic preferences of the metal favor this arrangement.

A well-characterized example is the palladium(0) complex, {N,N-Bis[2-(diphenylphosphanyl)ethyl]aniline}(η²-dibenzylideneacetone)palladium(0). nih.govutexas.edu In this complex, the palladium atom adopts a trigonal planar geometry. It is coordinated to the two phosphorus atoms of the ligand and one carbon-carbon double bond of a dibenzylideneacetone (B150790) (dba) co-ligand. nih.govutexas.edu X-ray crystallography confirmed that the aniline nitrogen atom is not bonded to the palladium center, with a non-bonding distance of 3.405 Å. nih.gov This (P,P) binding mode is also observed in square-planar palladium(II) and platinum(II) halide complexes, such as [MCl₂{(Ph₂P)₂N-C₆H₄-(C₂H₅)}] (M = Pd, Pt). researchgate.netepfl.ch In these mononuclear complexes, the metal ion is in a distorted square-planar coordination environment formed by the two phosphorus donors and two chloride ligands. researchgate.net

| Parameter | Value |

|---|---|

| Coordination Geometry | Trigonal Planar |

| Ligand Binding Mode | Bidentate (P,P) |

| Pd-P1 Bond Length (Å) | 2.326 (avg) |

| Pd-N1 Distance (Å) | 3.405 |

| dba C=C bond (coordinated) (Å) | 1.411(3) |

| dba C=C bond (uncoordinated) (Å) | 1.327(3) |

While bidentate coordination is common, the presence of the aniline nitrogen donor allows for a potential tridentate (P,N,P) coordination mode. The ability of the nitrogen atom to reversibly bind to the metal center is known as hemilability. nih.govresearchgate.net This property is of significant interest in catalysis, as the dissociation of the nitrogen atom can open up a coordination site on the metal, allowing a substrate molecule to bind and react.

The flexibility of the ligand framework enables the nitrogen atom to coordinate, leading to different geometries, including a tridentate monomeric (PNP) mode. nih.govresearchgate.net The tendency to adopt a tridentate versus a bidentate structure depends on several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. While specific examples of this compound acting as a tridentate ligand are less commonly detailed in introductory literature compared to its P,P-bidentate mode, the principle of hemilability is a core concept for PNP-type ligands. researchgate.net Analogous "POP" ligands, where an ether oxygen replaces the amine nitrogen, demonstrate this variable coordination and hemilabile behavior, switching between bidentate (P,P) and tridentate (P,O,P) modes depending on the reaction conditions. whiterose.ac.uk

The electronic and steric properties of the this compound ligand can be fine-tuned by introducing substituents on either the aniline ring or the phenyl groups of the phosphine (B1218219) moieties. These modifications can significantly influence the donor strength of the nitrogen and phosphorus atoms, thereby affecting the coordination geometry and the stability of the resulting metal complexes. nih.govnih.gov

For example, placing electron-donating or electron-withdrawing groups on the aniline ring can alter the basicity and, consequently, the coordinating ability of the nitrogen atom. researchgate.net Research on derivatives with ethyl groups at the ortho- and para-positions of the aniline ring has led to the successful synthesis of various palladium, platinum, and copper complexes. researchgate.net The position of these substituents can impose steric constraints that favor certain coordination modes over others. Similarly, modifying the phenyl groups on the phosphorus atoms can impact the electronic properties of the ligand. In studies on related bis(diphenylphosphino)ethane (dppe) gold complexes, replacing the phenyl groups with ethyl or benzyl (B1604629) groups resulted in inactive compounds, whereas substitution with cyclohexyl groups yielded active complexes, highlighting the critical role of these substituents. nih.gov

Complexation with Diverse Transition Metals

The versatile coordination behavior of this compound and its derivatives makes them effective ligands for a wide range of transition metals. Their complexes with platinum group metals and coinage metals have been subjects of detailed study.

Palladium and platinum complexes of this compound have been synthesized and structurally characterized. researchgate.net The reaction of N,N-bis(diphenylphosphino)ethylaniline derivatives with appropriate palladium(II) and platinum(II) precursors, such as [MCl₂(COD)] (where COD is cycloocta-1,5-diene), yields mononuclear complexes with the general formula [MCl₂{(Ph₂P)₂N-Ar}]. researchgate.netepfl.ch Single-crystal X-ray diffraction studies on these complexes reveal a distorted square-planar geometry around the metal center, which is typical for Pd(II) and Pt(II) ions with such ligands. researchgate.net

A palladium(0) complex has also been synthesized by reacting the ligand with tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃. nih.gov The resulting complex, [Pd(C₃₄H₃₃NP₂)(C₁₇H₁₄O)], features a trigonal planar Pd(0) atom coordinated in a bidentate (P,P) fashion by the ligand. nih.govutexas.edu The stability and defined geometry of these palladium and platinum complexes make them relevant to the field of catalysis. researchgate.netresearchgate.net

| Complex Formula | Metal | Coordination Mode | Source |

|---|---|---|---|

| [PdCl₂{(Ph₂P)₂N-C₆H₄-(p-C₂H₅)}] | Palladium(II) | Bidentate (P,P) | researchgate.netepfl.ch |

| [PtCl₂{(Ph₂P)₂N-C₆H₄-(p-C₂H₅)}] | Platinum(II) | Bidentate (P,P) | researchgate.netepfl.ch |

| [Pd(C₃₄H₃₃NP₂)(dba)] | Palladium(0) | Bidentate (P,P) | nih.govutexas.edu |

The coordination of this compound with coinage metals (copper, silver, and gold) has also been explored, often driven by interest in their potential applications and unique structural features. researchgate.netnih.gov

The reaction of an isopropyl-substituted aniline derivative of the ligand with [Cu(CH₃CN)₄]PF₆ resulted in the isolation of the copper(I) complex [Cu((Ph₂P)₂N-C₆H₄-CH(CH₃)₂)(₂)]PF₆. researchgate.net In this case, two ligands coordinate to a single copper center. The coordination chemistry of related bis(phosphino)aniline ligands with copper(I) has been shown to be versatile, yielding various geometries as dictated by the metal-to-ligand ratio and the counter-ion present. researchgate.net For instance, with a related ligand, a 2:1 ligand-to-copper ratio forms a monomeric complex with a chelating mode, while a 1:2 ratio can lead to a tetrameric structure. researchgate.net

Complexes of gold(I) and silver(I) with various phosphine ligands are well-documented, often exhibiting linear coordination geometries at the metal center. nih.govwits.ac.za While specific studies focusing solely on this compound with silver and gold are part of a broader investigation into phosphine complexes, research on analogous ligands provides valuable insights. For example, gold(I) complexes of bis(diphenylphosphino)ethane (dppe), a structurally similar ligand, have been extensively studied. nih.gov These studies demonstrate that the nature of the phosphine ligand is crucial for the properties of the resulting coinage metal complexes. nih.govnih.gov

Ruthenium and Rhodium Complexes

Comprehensive studies detailing the synthesis and characterization of Ruthenium and Rhodium complexes specifically with the this compound ligand are not extensively documented in the surveyed scientific literature. While the coordination chemistry of Ruthenium and Rhodium with various other aminodiphosphine and pincer-type PNP ligands is a broad field of research researchgate.netrsc.orgnih.govsigmaaldrich.com, specific data concerning the title compound remains limited. Research on related systems includes Ruthenium(II) complexes with other functionalized phosphine ligands for applications in catalysis and materials science rsc.orgrsc.org. Similarly, studies on Rhodium complexes often focus on analogous PNP ligands for their catalytic prowess nih.gov.

Molybdenum and Nickel Complexes

The formation of Molybdenum and Nickel complexes with this compound is an area with limited specific examples in the available literature. While the coordination of various diphosphine ligands to Nickel is well-established, forming complexes that are active in catalysis nih.govnih.govsigmaaldrich.comrsc.orgresearchgate.netnih.govmdpi.comosti.govsigmaaldrich.comresearchgate.net, research specifically detailing the interaction with this compound is not readily found. One study successfully synthesized a [N,N-bis(diphenylphosphino)-p-methoxyaniline nickel(II) dichloride] complex, demonstrating that aniline-diphosphine ligands can coordinate with Nickel researchgate.net.

For Molybdenum, research has been conducted on its complexes with other bis(amino)phosphines and diphosphine ligands, but not explicitly with the title compound researchgate.net.

Cobalt Complexes

The coordination chemistry of Cobalt with the specific ligand this compound is not widely reported. The broader family of bis(diphenylphosphino)amine ligands has been explored in cobalt chemistry. For instance, studies on N-Methyl(bis(diphenylphosphino)amine) have led to the synthesis and structural characterization of dinuclear cobalt(0) carbonyl complexes and ion-pair complexes researchgate.netmdpi.com. These related compounds demonstrate the capability of the bis(phosphino)amine framework to stabilize cobalt centers in various oxidation states and coordination environments researchgate.netmdpi.com. Other research has focused on cobalt diphenylphosphine (B32561) complexes with different functionalities for applications in polymerization catalysis nih.gov. However, specific structural and reactivity data for the title aniline derivative complex remain elusive in the reviewed literature.

Structural Elucidation of Metal Complexes: X-ray Crystallography

The precise three-dimensional arrangement of atoms in metal complexes of this compound and its derivatives is crucial for understanding their stability, reactivity, and potential applications. Single-crystal X-ray diffraction is the definitive method for determining these solid-state structures.

Determination of Solid-State Molecular Structures

The solid-state molecular structures of several transition metal complexes involving derivatives of this compound have been successfully determined. Specifically, palladium(II) and platinum(II) complexes of this compound featuring ethyl substituents on the aniline ring have been synthesized and characterized by single-crystal X-ray diffraction researchgate.net. These analyses confirmed the mononuclear nature of the resulting complexes researchgate.net.

In related work, iron(II) complexes with similar N-(2-(diphenylphosphino)ethyl) ligands have also been structurally characterized via X-ray diffraction, revealing both mono- and di-nuclear forms depending on the specific ligand and reaction conditions semanticscholar.orgnih.gov. The ability to obtain single crystals suitable for X-ray analysis is a critical step in verifying the coordination mode of the ligand and the geometry of the metal center semanticscholar.org.

Analysis of Coordination Geometries and Bond Parameters

Below is a table summarizing key bond parameters for a representative palladium(II) complex derivative.

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Square-Planar |

| Pd-P1 Bond Length (Å) | 2.228(2) |

| Pd-P2 Bond Length (Å) | 2.232(2) |

| Pd-Cl1 Bond Length (Å) | 2.355(2) |

| Pd-Cl2 Bond Length (Å) | 2.341(2) |

| P1-Pd-P2 Angle (°) | 100.11(7) |

| Cl1-Pd-Cl2 Angle (°) | 88.66(7) |

| P1-Pd-Cl2 Angle (°) | 171.19(8) |

| P2-Pd-Cl1 Angle (°) | 170.84(8) |

The data reveals a cis-arrangement of the phosphine donors and a cis-arrangement of the chloride ligands. The P-Pd-P angle is significantly larger than 90°, accommodating the bite of the chelating ligand, which contributes to the distortion from ideal square-planar geometry researchgate.net.

Spectroscopic Investigation of Coordination Environments

The elucidation of the structure, bonding, and dynamic behavior of transition metal complexes featuring this compound, often abbreviated as [Ph₂P(CH₂)₂]₂NPh, relies heavily on a suite of spectroscopic techniques. Methods such as multinuclear Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information, painting a detailed picture of the coordination sphere around the metal center.

Multinuclear NMR Spectroscopy for Structural and Dynamic Insights (e.g., ¹H, ¹³C, ³¹P, ⁷⁷Se NMR)

Multinuclear NMR spectroscopy is an indispensable tool for characterizing the coordination complexes of this compound and its derivatives in solution. mdpi.comresearchgate.net Analysis of ¹H, ¹³C, and particularly ³¹P NMR spectra offers profound insights into the ligand's conformation, the geometry of the complex, and fluxional processes. researchgate.net

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide foundational information about the ligand framework upon coordination. Shifts in the signals of the ethyl bridge protons and the phenyl groups attached to both the nitrogen and phosphorus atoms can confirm the ligand's binding to the metal. For instance, in a palladium(0) complex, {N,N-Bis[2-(diphenylphosphanyl)ethyl]aniline}(η²-dibenzylideneacetone)palladium(0), the purity and composition were confirmed by comparing ¹H NMR data to literature values. nih.gov Similarly, the characterization of molybdenum(II), palladium(II), and platinum(II) complexes has been accomplished using ¹H and ¹³C NMR. researchgate.netnih.gov

³¹P NMR Spectroscopy: ³¹P NMR is arguably the most informative NMR technique for studying these phosphine complexes. The ³¹P chemical shift (δ) is highly sensitive to the coordination environment of the phosphorus atoms, including the nature of the metal, its oxidation state, and the geometry of the complex. nih.gov

The coordination of the phosphine groups to a metal center typically results in a significant change in the ³¹P chemical shift compared to the free ligand, a phenomenon known as the coordination shift (Δδ = δcomplex – δligand). researchgate.net For palladium and platinum complexes of N,N-bis(diphenylphosphino)ethylaniline derivatives, the ³¹P{¹H} NMR spectra show downfield shifts upon coordination, which is characteristic of chelation. researchgate.netrsc.org For example, the free ligand N,N-bis(diphenylphosphino)-p-toluidine shows a ³¹P signal at -14.1 ppm, whereas its palladium(II) chloride and platinum(II) chloride complexes exhibit signals at 26.5 ppm and 16.3 ppm, respectively. The magnitude of the ¹J(¹⁹⁵Pt-³¹P) coupling constant in the platinum complex (3665 Hz) is a definitive indicator of P-Pt bond formation. researchgate.net

The following table summarizes representative ³¹P NMR data for various complexes, illustrating the effect of coordination on chemical shifts and the utility of coupling constants.

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|

| [Ph₂P(CH₂)₂]₂N(p-tolyl) | CDCl₃ | -14.1 | - | researchgate.net |

| [PdCl₂{[Ph₂P(CH₂)₂]₂N(p-tolyl)}] | CDCl₃ | 26.5 | - | researchgate.net |

| [PtCl₂{[Ph₂P(CH₂)₂]₂N(p-tolyl)}] | CDCl₃ | 16.3 | ¹J(Pt-P) = 3665 | researchgate.net |

| [Ph₂P(Se)]₂N(p-ethylphenyl) | CDCl₃ | 32.9 | ¹J(Se-P) = 711 | researchgate.net |

| [Mo₂(OAc)₂Cl₂{[Ph₂PN(Ph)PPh₂]}] | CDCl₃ | Characterized by ³¹P NMR | nih.gov |

⁷⁷Se NMR Spectroscopy: When the phosphine ligand is converted to its selenide (B1212193) derivative, for example, by reaction with elemental selenium, ⁷⁷Se NMR spectroscopy becomes a valuable tool. The ¹J(⁷⁷Se-³¹P) coupling constant observed in the ³¹P or ⁷⁷Se NMR spectrum provides direct evidence of the P=Se bond. For the compound [Ph₂P(Se)]₂N(p-ethylphenyl), a ¹J(⁷⁷Se-³¹P) coupling constant of 711 Hz has been reported, confirming the formation of the phosphine selenide. researchgate.net

Infrared Spectroscopy for Vibrational Modes of Metal-Ligand Bonds

Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of the ligand and to observe changes upon coordination. While the complex fingerprint region makes specific assignments challenging, certain bands, particularly those associated with metal-ligand bonds, are informative. researchgate.net The synthesis of palladium(II) and nickel(II) complexes with N-substituted bis(diphenylphosphino)amine-type ligands has been characterized using FT-IR spectroscopy. researchgate.net

In the IR spectra of metal complexes of this compound and its analogues, vibrations associated with the P-Ph, C-N, and C-H bonds are present. Upon coordination to a metal, shifts in the frequencies of P-C or C-N stretching modes can indicate electronic changes in the ligand. More directly, new absorption bands at lower frequencies (typically < 500 cm⁻¹) can often be assigned to metal-phosphorus (ν(M-P)) and metal-halide (ν(M-X)) stretching vibrations, providing direct evidence of coordination.

The following table includes examples of IR absorption bands for related complexes.

| Compound Type | Vibrational Mode | Frequency (cm⁻¹) | Significance | Reference |

|---|---|---|---|---|

| Heteroleptic Ag(I) Complexes | ν(C=N) and ν(C=C) | 1575–1460 | Characteristic ligand bands | mdpi.com |

| Heteroleptic Ag(I) Complexes | ν(B-F) of BF₄⁻ | ~1050 | Confirms presence of counter-ion | mdpi.com |

| Pd(II) and Pt(II) Complexes | Characterized by IR spectroscopy | Confirms ligand presence and coordination | researchgate.net |

Mass Spectrometry for Molecular Composition of Complexes

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and composition of the synthesized transition metal complexes. researchgate.net Techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are commonly employed to generate ions of these non-volatile organometallic compounds. The resulting mass spectrum provides a mass-to-charge ratio (m/z) of the parent molecular ion, which can be compared with the calculated isotopic pattern to verify the complex's identity.

For example, the composition of the {N,N-Bis[2-(diphenylphosphanyl)ethyl]aniline}(η²-dibenzylideneacetone)palladium(0) complex was confirmed using mass spectrometry in conjunction with NMR data. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural clues, showing the loss of ligands or parts of ligands from the parent ion. This technique is crucial for verifying that the intended complex has formed, especially in cases where single crystals for X-ray diffraction are not obtainable. researchgate.net

Catalytic Applications of N,n Bis 2 Diphenylphosphino Ethyl Aniline Based Metal Complexes

General Principles of Ligand Influence in Homogeneous Catalysis

In homogeneous catalysis, the ligand coordinated to the metal center plays a pivotal role in determining the catalyst's activity, selectivity, and stability. The N,N-Bis(2-(diphenylphosphino)ethyl)aniline ligand, often abbreviated as a PNP ligand, exerts its influence through a combination of steric and electronic effects.

Steric Effects: The bulky diphenylphosphino groups of the ligand create a defined steric environment around the metal center. This steric hindrance can influence the coordination of substrates, favor specific reaction pathways, and prevent catalyst deactivation processes such as the formation of inactive metal clusters. The flexibility of the ethyl linkers allows the ligand to adopt various coordination geometries, which can be crucial for accommodating the different intermediates in a catalytic cycle.

Electronic Effects: The phosphorus and nitrogen donor atoms of the ligand electronically influence the metal center. The phosphine (B1218219) groups are generally considered soft σ-donors and π-acceptors, while the aniline (B41778) nitrogen is a harder σ-donor. This combination of donor properties modulates the electron density at the metal, which in turn affects its reactivity in key catalytic steps such as oxidative addition and reductive elimination. The electronic properties of the aniline ring can be further modified by introducing substituents, providing an additional handle for tuning the catalyst's performance.

Specific Catalytic Transformations

Metal complexes incorporating the this compound ligand have demonstrated efficacy in a range of important organic reactions.

Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium complexes of this compound have been successfully employed as pre-catalysts in Heck coupling reactions. These reactions involve the coupling of an unsaturated halide with an alkene to form a substituted alkene. For instance, palladium(II) complexes with N,N-bis(diphenylphosphino)aniline ligands have been shown to catalyze the reaction between styrene and aryl bromides, producing stilbenes in good yields organic-chemistry.org.

The catalytic efficiency of these complexes is influenced by factors such as the choice of base, solvent, and reaction temperature. The data below illustrates the yields of trans-stilbene from the Heck coupling of various aryl bromides with styrene using a palladium(II) complex of a related N,N-bis(diphenylphosphino)aniline ligand.

| Aryl Bromide | Yield (%) |

| Bromobenzene | 85 |

| 4-Bromotoluene | 82 |

| 4-Bromoanisole | 78 |

| 4-Bromobenzonitrile | 90 |

| 4-Bromonitrobenzene | 92 |

Data sourced from studies on related N,N-bis(diphenylphosphino)aniline palladium(II) complexes in Heck reactions.

Hydrogenation and Transfer Hydrogenation Reactions (e.g., Aromatic Ketones, Esters)

Ruthenium complexes featuring PNP-type ligands are effective catalysts for the hydrogenation and transfer hydrogenation of carbonyl compounds. These reactions are fundamental for the synthesis of alcohols from ketones, aldehydes, and esters. While direct data on ester hydrogenation using this compound complexes is limited in the provided search results, the catalytic activity of related ruthenium-phosphine complexes in the hydrogenation of aromatic ketones is well-documented.

For example, ruthenium(II) complexes have been utilized for the transfer hydrogenation of acetophenone to 1-phenylethanol, using isopropanol as the hydrogen source. The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which then transfers the hydride to the ketone. The amine functionality on the ligand can participate in the catalytic cycle through metal-ligand cooperation, facilitating the hydrogen transfer steps.

Hydroformylation Processes

Hydroformylation, or oxo-synthesis, is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). Rhodium complexes are typically employed as catalysts for this transformation. The regioselectivity of the reaction (i.e., the formation of linear vs. branched aldehydes) is highly dependent on the nature of the ligands coordinated to the rhodium center.

While specific studies on the use of rhodium complexes of this compound in hydroformylation were not prominently featured in the search results, the influence of related bisphosphine ligands is well-studied. The "bite angle" of the diphosphine ligand—the P-Rh-P angle—is a critical parameter in controlling the regioselectivity. Wider bite angles generally favor the formation of the linear aldehyde. The flexible ethyl backbone of this compound allows for a range of bite angles, suggesting its potential for application in this important reaction, although detailed research findings are needed to confirm its efficacy and selectivity.

Aminocarbonylation of Alkynes

Aminocarbonylation is a powerful method for the synthesis of amides, involving the reaction of an alkyne, carbon monoxide, and an amine, catalyzed by a transition metal complex, typically palladium. The ligand plays a crucial role in controlling the chemo- and regioselectivity of this reaction.

Recent research has shown that palladium complexes modified with bis-P,N,P-hybrid ligands, structurally related to this compound, can catalyze the aminocarbonylation of phenylacetylene with aniline. In one study, a binuclear palladium complex with a bis-P,P-bidentate chelating ligand derived from a bis-P,N,P-hybrid system afforded the branched product, N,2-diphenylacrylamide, with 100% regioselectivity and in 90% isolated yield, notably without the need for any additives or organic solvents ecnu.edu.cn. This highlights the potential of such PNP-type ligands in promoting highly selective and efficient aminocarbonylation reactions.

Mechanistic Investigations in Catalysis

Understanding the reaction mechanism is fundamental to optimizing catalytic processes and designing more efficient catalysts. For reactions catalyzed by metal complexes of this compound, mechanistic studies often focus on elucidating the structure of the active catalyst and the elementary steps of the catalytic cycle.

In the context of the Heck reaction , the generally accepted mechanism for palladium-phosphine catalysts involves a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species, which is generated in situ from the Pd(II) pre-catalyst. This is followed by the coordination of the alkene, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and form a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base to regenerate the active Pd(0) catalyst libretexts.orgyoutube.com. The PNP ligand stabilizes the palladium intermediates throughout this cycle and its steric and electronic properties influence the rates of the individual steps.

For transfer hydrogenation reactions catalyzed by ruthenium-PNP complexes, a concerted outer-sphere mechanism is often proposed. In this mechanism, both the metal center and the amine ligand are actively involved in the hydrogen transfer process. The reaction is initiated by the deprotonation of the amine ligand and the formation of a ruthenium hydride. The substrate then coordinates to the ruthenium center, and the hydride from the metal and a proton from the protonated amine ligand are transferred to the carbonyl group in a concerted fashion.

Detailed mechanistic investigations often employ a combination of experimental techniques, such as in-situ spectroscopy (NMR, IR) and kinetic studies, along with computational methods like Density Functional Theory (DFT) to model the reaction pathways and transition states. These studies provide valuable insights into the role of the this compound ligand in stabilizing key intermediates and lowering the activation barriers of the rate-determining steps in the catalytic cycle.

Role of Oxidative Addition and Reductive Elimination Pathways

The catalytic cycles of metal complexes involving this compound are fundamentally governed by the sequential processes of oxidative addition and reductive elimination. These two steps are central to many cross-coupling reactions, such as Suzuki and Heck couplings, where palladium complexes of this ligand have been utilized. researchgate.netmetu.edu.tr

Oxidative Addition: This is typically the initial step in a catalytic cycle, where a low-valent metal center, such as Pd(0), reacts with a substrate (e.g., an aryl halide, Ar-X), breaking a bond and increasing the metal's oxidation state by two (e.g., to Pd(II)). libretexts.orggeorganics.sk The this compound ligand, with its two electron-donating phosphorus atoms, enriches the metal center with electron density, which facilitates this oxidative addition step. umich.edu The reaction can proceed through several mechanisms, including a concerted three-centered pathway for non-polarized substrates or an SN2-type mechanism for polarized substrates like aryl halides. libretexts.org For an SN2 pathway, the metal complex attacks the electrophilic carbon of the Ar-X bond, leading to a polar transition state that is often stabilized by polar solvents. libretexts.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. Two organic groups (e.g., Ar and R) previously attached to the metal center couple to form a new bond (Ar-R), and the metal's oxidation state is reduced by two, regenerating the active catalyst. libretexts.orgyoutube.com For reductive elimination to occur, the two groups must typically be positioned cis to each other on the metal's coordination sphere. libretexts.org The steric and electronic properties of the this compound ligand are crucial here. Increased steric bulk on the phosphine groups can accelerate reductive elimination by relieving steric strain in the transition state. umich.edu

Identification and Characterization of Catalytic Intermediates

Understanding a catalytic cycle requires the identification and characterization of the intermediate species that are formed and consumed during the reaction. For catalysts based on this compound, these intermediates are typically organometallic complexes where the metal is in a specific oxidation state and coordinated to various substrates and ligands.

A key intermediate is the initial low-valent Pd(0) complex. The structure of a related complex, {N,N-Bis[2-(diphenyl-phosphan-yl)eth-yl]-aniline}(η-dibenzylideneacetone)-palladium(0), has been characterized by X-ray crystallography. nih.gov In this species, the Pd(0) atom adopts a trigonal planar geometry, coordinated to the two phosphorus atoms of the ligand and one double bond of the dibenzylideneacetone (B150790). This represents a plausible pre-catalyst or a species present in the catalytic cycle before oxidative addition.

Following oxidative addition of a substrate like an aryl halide (Ar-X), a square planar Pd(II)-aryl intermediate, [Pd(Ar)(X)(PNP)], is formed. These species are often stable enough to be characterized by techniques such as NMR spectroscopy (31P and 1H NMR) and X-ray diffraction. For example, in ethylene dimerization reactions catalyzed by similar palladium-phosphine systems, a Pd-ethyl intermediate has been identified as the catalyst's resting state, indicating it is the most stable species in the catalytic cycle. units.it After a subsequent transmetalation step (in the case of Suzuki coupling), a di-organo-palladium(II) intermediate, [Pd(Ar)(R)(PNP)], is formed. This is the direct precursor to the reductive elimination step. Direct observation of these intermediates can be challenging due to their transient nature, often requiring in situ spectroscopic methods under catalytic conditions.

Ligand Exchange Dynamics and Their Impact on Catalytic Cycles

Ligand exchange is a fundamental process where a ligand in the metal's coordination sphere is replaced by another from the surrounding solution. This dynamic can significantly influence the catalytic cycle's efficiency and pathway. In the context of this compound complexes, this can involve the dissociation of one of the phosphine arms (if the ligand acts in a monodentate fashion temporarily), or the exchange of other ligands like solvents or substrates.

The chelate effect provided by the bidentate this compound ligand generally results in a stable complex, making complete ligand dissociation less common than in systems with monodentate ligands. However, temporary decoordination of one phosphine arm can open up a coordination site for an incoming substrate, facilitating steps like oxidative addition or transmetalation. The flexibility of the ethyl-aniline backbone influences the ease of this process.

Optimization of Catalytic Performance

Optimizing the performance of catalysts derived from this compound involves fine-tuning the ligand structure and the reaction conditions to maximize activity and selectivity.

Influence of Ligand Bite Angle and Steric Bulk on Selectivity and Activity

Bite Angle: The bite angle is the P-M-P angle formed by the bidentate phosphine ligand with the metal center. researchgate.net This geometric parameter is dictated by the ligand's backbone and has a profound effect on the electronic structure and steric environment of the catalyst. The this compound ligand, with its P-N-P framework, typically forms a four-membered chelate ring, which enforces a very small P-M-P bite angle. For instance, in a related platinum complex with an N,N-bis(diphenylphosphino)dimethylaniline ligand, the P-Pt-P bite angle was determined to be a highly acute 72.58°. epfl.ch

This small bite angle can significantly influence the outcome of a catalytic reaction. For example, in reactions like hydroformylation, wider bite angles are known to favor the formation of linear aldehyde products. Conversely, the constrained geometry imposed by the small bite angle of the this compound ligand may favor specific transition states, leading to different selectivities. The bite angle also affects the ease of reductive elimination; altering this angle can change the overlap of orbitals involved in bond formation, thereby modifying the activation barrier for this crucial step.

Steric Bulk: The steric hindrance around the metal center is primarily determined by the four phenyl groups on the phosphorus atoms of the ligand. This steric bulk plays a dual role. On one hand, it can promote the dissociation of other ligands, opening up coordination sites for the substrate. On the other hand, excessive bulk can hinder the approach of the substrate, slowing down the reaction. Studies on Ni-catalyzed polymerizations with various phosphine ligands have shown that increased steric crowding near the metal center can accelerate the rate-determining reductive elimination step. umich.edu However, if the steric hindrance is too great, it can impede the initial substrate coordination or subsequent steps like transmetalation. umich.edu The optimal level of steric bulk is therefore a delicate balance that depends on the specific catalytic reaction and substrates involved.

Interactive Table: Effect of Ligand Properties on Catalysis

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Impact on Selectivity |

| Small Bite Angle | May slightly hinder due to constrained geometry | Can influence rate by altering orbital overlap; may be faster or slower depending on mechanism | Strongly influences regioselectivity and enantioselectivity by defining the geometry of the active site |

| Increased Steric Bulk | May hinder substrate approach (negative effect) or promote ligand dissociation (positive effect) | Generally accelerates the reaction by relieving steric strain in the transition state | Can enhance selectivity by sterically directing the approach of the substrate |

| High Electron Donation | Generally accelerates the reaction by making the metal more nucleophilic | Can slow the reaction by stabilizing the higher oxidation state of the metal | Influences electronic nature of intermediates, which can affect chemoselectivity |

Effects of Solvent and Temperature on Catalytic Efficiency

Solvent Effects: The choice of solvent can dramatically alter the efficiency and selectivity of a catalytic reaction. Solvents can influence the solubility of reactants and the catalyst, and they can also play a more direct role by coordinating to the metal center or stabilizing transition states. In reactions involving polar intermediates or transition states, such as the SN2-type oxidative addition, polar solvents can accelerate the reaction rate by stabilizing the charge separation. libretexts.org Non-coordinating solvents are often preferred to avoid competition with the substrate for coordination sites on the metal. The ideal solvent is one that solubilizes all components of the reaction while having minimal negative interaction with the active catalytic species.

Interactive Table: Hypothetical Solvent Effects on a Suzuki Coupling Reaction

| Solvent | Dielectric Constant (Polarity) | Coordinating Ability | Expected Reaction Rate | Rationale |

| Toluene | 2.4 (Low) | Low | Moderate | Good solubility for many organic substrates, non-coordinating. |

| Tetrahydrofuran (B95107) (THF) | 7.6 (Medium) | Medium | Moderate to High | Good balance of polarity and coordinating ability; can stabilize intermediates. |

| Dimethylformamide (DMF) | 37 (High) | High | High | High polarity can stabilize polar transition states in oxidative addition. |

| 1,4-Dioxane | 2.2 (Low) | Medium | Moderate to High | Often used in Suzuki couplings; good solvent for boronic acids. |

| Acetonitrile | 37.5 (High) | High | Low to Moderate | Strong coordination to the metal center may inhibit substrate binding. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Ligand Conformation and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules. For N,N-Bis(2-(diphenylphosphino)ethyl)aniline, DFT studies are instrumental in determining its preferred three-dimensional arrangement and in mapping its electronic properties, which are crucial for its coordinating abilities.

DFT calculations have been employed to analyze the molecular electrostatic potentials and frontier molecular orbitals of related bis(phosphino)amine ligands. These calculations are typically carried out at levels of theory such as B3LYP/6-31G(d), providing a detailed picture of the electron distribution and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals is a key indicator of the ligand's reactivity and stability.

In a palladium(0) complex, {N,N-Bis[2-(diphenylphosphanyl)ethyl]aniline}(η²-dibenzylideneacetone)palladium(0), the geometry around the palladium atom is trigonal planar. iucr.org The N,N-bis[(diphenylphosphino)ethyl]aniline ligand coordinates to the metal center in a bidentate fashion through its two phosphorus atoms. iucr.org Notably, the nitrogen atom of the aniline (B41778) moiety does not bind to the palladium center, with the N1-Pd1 distance being 3.405 Å. iucr.org This conformational arrangement highlights the flexibility of the ethyl arms and the preference for the formation of a chelate ring with the metal.

Computational Modeling of Metal-Ligand Bonding and Stability

Computational modeling provides a molecular-level understanding of the bonding between this compound and various transition metals. These models are crucial for assessing the stability of the resulting complexes and for rationalizing their observed chemical behavior.

The stability of metal complexes is a multifaceted property that can be approached from both thermodynamic and kinetic perspectives. scispace.comresearchgate.net Computational studies can quantify the thermodynamic stability of a complex by calculating its binding energy, which is the energy released upon the formation of the metal-ligand bonds. A higher binding energy generally corresponds to a more stable complex.

In the case of the aforementioned palladium(0) complex, the average Pd-P bond length was determined to be 2.326 Å, which is consistent with similar structures reported in the literature. iucr.org This bond length is a direct reflection of the strength of the metal-ligand interaction. Computational models can reproduce such experimental data with a high degree of fidelity, thereby validating the theoretical approach.

| Compound | Parameter | Value |

|---|---|---|

| {N,N-Bis[2-(diphenylphosphanyl)ethyl]aniline}(η²-dibenzylideneacetone)palladium(0) iucr.org | Average Pd-P bond length | 2.326 Å |

| N1-Pd1 distance | 3.405 Å | |

| [PtCl₂{(Ph₂P)₂N-C₆H₄-(CH₃)₂}] researchgate.net | Pt(1)-P(1) bond length | 2.2119(10) Å |

| Pt(1)-P(2) bond length | 2.2127(10) Å |

Prediction of Reactivity and Mechanistic Pathways in Catalysis

While specific computational studies predicting the reactivity and mechanistic pathways for catalysis involving this compound are not extensively detailed in the provided search results, the general principles of using computational chemistry for such predictions are well-established for phosphine (B1218219) ligands. gessnergroup.comnih.govresearchgate.net These studies are crucial for understanding how the ligand influences the catalytic cycle and for optimizing reaction conditions.

Computational methods, particularly DFT, can be used to map the potential energy surface of a catalytic reaction. This allows for the identification of transition states and the calculation of activation energies for each step in the catalytic cycle. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined.

For phosphine ligands, key properties that influence catalytic activity include their electron-donating ability and steric bulk. Electron-rich phosphines can enhance the rate of oxidative addition, a critical step in many catalytic cycles, by increasing the electron density on the metal center. The steric profile of the ligand can influence the selectivity of the reaction by controlling the access of substrates to the metal center. nih.gov

Computational models can quantify these properties. For example, the electronic nature of the ligand can be assessed by calculating the charge on the phosphorus atoms or the energy of the HOMO. The steric bulk can be quantified using parameters such as the cone angle or the percent buried volume (%Vbur). By correlating these computed parameters with experimentally observed catalytic activity, predictive models can be developed.

Quantitative Structure-Activity Relationships (QSAR) for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. In the context of ligand design, QSAR can be a powerful tool for predicting the performance of new ligands without the need for their synthesis and testing.

The search results did not provide any specific information on the application of QSAR studies for the design of ligands based on the this compound scaffold. However, the principles of QSAR are broadly applicable to the design of phosphine ligands.

A typical QSAR study for ligand design would involve the following steps:

Data Set Assembly: A series of ligands with known catalytic activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each ligand. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., cone angle, molecular volume), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed catalytic activity. mdpi.com

Model Validation: The predictive power of the model would be assessed using external validation sets or cross-validation techniques.

Once a validated QSAR model is established, it can be used to predict the activity of new, untested ligand structures. This allows for the in silico screening of large virtual libraries of ligands, prioritizing the most promising candidates for synthesis and experimental evaluation. While no specific QSAR models for this compound were found, this approach represents a promising avenue for future research in the rational design of more effective catalysts based on this ligand framework.

Emerging Research Areas and Future Directions

Applications in Advanced Materials Science

The structural and electronic properties of N,N-Bis(2-(diphenylphosphino)ethyl)aniline make it an attractive candidate for the development of novel functional materials. The ability of the phosphine (B1218219) groups to coordinate to metal centers, combined with the potential for modification at the aniline (B41778) ring, opens avenues for creating materials with tailored properties.

The development of conducting metallopolymers, which integrate the processability of organic polymers with the electronic or catalytic properties of metal complexes, is a significant goal in materials science. There is a prospective role for this compound in this field. By functionalizing the aniline ring with a polymerizable group, such as a vinyl or ethynyl moiety, the ligand could be incorporated as a repeating unit in a polymer chain. Subsequent coordination with metal ions that facilitate electron transfer, such as palladium or platinum, could yield metallopolymers. In these architectures, the metal centers would form a conductive spine, with the organic ligand providing processability and structural control. The flexible P,N,P chelation is anticipated to enforce specific geometries on the metal centers, potentially leading to materials with anisotropic conductivity or interesting electrochromic properties.

The design of functional materials for chemical sensing relies on creating specific interactions between a target analyte and a material, which in turn generates a detectable signal. The this compound ligand offers a versatile scaffold for this purpose. The aniline ring can be chemically modified to include specific recognition sites or functional groups that can selectively bind to target molecules or ions. Upon complexation with a suitable metal ion, the binding of an analyte to the functionalized ligand could perturb the coordination sphere of the metal. This perturbation can lead to a change in the physical properties of the complex, such as its color or luminescence, providing a basis for a sensing mechanism. For instance, the coordination of an analyte could alter the electronic environment of a luminescent metal center, causing a detectable quenching or enhancement of its emission.

Luminescent Properties of Coordination Complexes

Coordination complexes of diphosphine ligands with coinage metals (Cu, Ag, Au) and other transition metals like iridium are well-known for their interesting photophysical properties, including fluorescence and phosphorescence. units.itnih.gov Research into complexes of this compound and its derivatives is an active area, with potential applications in lighting and display technologies.

The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT), halide-to-ligand charge transfer (XLCT), or cluster-centered (CC) excited states. researchgate.net For example, copper(I) complexes are particularly noteworthy. A dimeric tetrahedral complex of Cu(I) with a sterically hindered diphosphine ligand has been shown to be weakly fluorescent in both solution and solid states, exhibiting thermally-activated delayed fluorescence (TADF) and phosphorescence in the solid state. units.it Similarly, a copper complex with a related aminodiphosphine ligand demonstrated red photoluminescence in both solution and solid form. researchgate.net The emission properties are highly tunable; silver(I) complexes with diphosphine and diimine ligands have shown that simple modification of a substituent on one of the ligands can significantly alter the emission wavelength and quantum yield. mdpi.com The rigid, chelating nature of the P,N,P ligand framework can influence the excited state geometry and minimize non-radiative decay pathways, enhancing luminescence efficiency.

| Metal Center | Ligand Type | Emission Type | Reported Characteristics | Reference |

|---|---|---|---|---|

| Copper(I) | Sterically Encumbered Diphosphine | Fluorescence & Phosphorescence | Weakly fluorescent; exhibits TADF in solid state. | units.it |

| Copper(I) | Aminodiphosphine | Photoluminescence | Shows red PL in methylene chloride solution and in solid state. | researchgate.net |

| Silver(I) | Diphosphine & Diimine | Luminescence | Properties are easily modifiable by ligand substitution. | mdpi.com |

| Iridium(III) | Bis-metalated N^C & N^N | Phosphorescence | Emission arises from MLCT and intraligand charge transfer states. | nih.gov |

Supramolecular Chemistry and Self-Assembly of Ligand-Metal Systems

Supramolecular chemistry involves the design of complex chemical systems from smaller molecular components through non-covalent interactions. The defined coordination geometry of metal ions makes them excellent tools for directing the self-assembly of intricate, well-defined architectures from organic ligands. The this compound ligand, with its specific bite angle and conformational flexibility, is a promising component for constructing such metallosupramolecular structures.

By reacting this P,N,P ligand with metal precursors that have specific coordination preferences (e.g., square planar Pd(II) or Pt(II)), it is possible to direct the formation of discrete assemblies such as molecular squares, cages, or coordination polymers. The aniline backbone can also be functionalized with other groups capable of forming secondary interactions, such as hydrogen bonds, which can further guide the assembly process and stabilize the resulting supramolecular structure. These organized assemblies can create nano-sized cavities capable of encapsulating guest molecules, leading to applications in molecular recognition, transport, or catalysis within confined spaces.

Challenges and Opportunities in Ligand Design for Sustainable Catalysis

While ligands similar to this compound have been used in catalysis, the drive towards sustainable chemistry presents new challenges and opportunities. A key challenge is catalyst deactivation, where the ligand or the entire complex degrades under reaction conditions, limiting its lifespan and recyclability. escholarship.org The rational design of more robust ligands is crucial for creating truly sustainable catalytic processes.

The this compound scaffold offers numerous opportunities for improvement.

Steric Shielding: Introducing bulky substituents onto the phenyl rings of the phosphine donors can create a protective pocket around the metal center. This steric hindrance can prevent catalyst deactivation pathways, such as dimerization or reactions with solvent molecules, thereby increasing the catalyst's turnover number and stability.

Electronic Tuning: Modifying the electronic properties of the ligand by adding electron-donating or electron-withdrawing groups to the aniline ring can fine-tune the reactivity of the metal center for a specific catalytic transformation.

Immobilization: Functionalizing the aniline backbone with groups that allow the entire metal complex to be anchored to a solid support (e.g., silica (B1680970) or a polymer resin) is a key strategy for sustainable catalysis. Immobilization facilitates easy separation of the catalyst from the reaction products, enabling its reuse and minimizing metal contamination in the final product.

Potential for Derivatization Towards Novel Organometallic Reactivity

The chemical reactivity of this compound and its derivatives provides a rich platform for exploring novel organometallic chemistry. The phosphorus and nitrogen atoms offer multiple sites for chemical modification, leading to new ligands with distinct coordination properties and reactivity.

One established route of derivatization is the oxidation of the phosphorus centers. Treatment of related N,N-bis(diphenylphosphino)aniline compounds with reagents like hydrogen peroxide, elemental sulfur, or selenium yields the corresponding phosphine oxides, sulfides, and selenides. researchgate.netresearchgate.net These reactions change the donor properties of the ligand, which can, in turn, alter the stability and reactivity of its metal complexes.

Furthermore, the aniline ring and the ethyl backbones are amenable to synthetic modification. For example, derivatives with ethyl or isopropyl groups at the ortho- or para-positions of the aniline ring have been synthesized. researchgate.net Such modifications can systematically alter the steric and electronic environment of the coordinated metal, providing a means to rationally design complexes with targeted reactivity for applications in catalysis or small molecule activation. The reaction of the parent ligand with various transition metal precursors has yielded a range of complexes, including those with palladium(II), platinum(II), and copper(I), demonstrating its versatility in organometallic synthesis. researchgate.netresearchgate.net

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂) | Diphosphine Oxide Derivative | researchgate.netresearchgate.net |

| Sulfurization | Elemental Sulfur (S) | Diphosphine Sulfide Derivative | researchgate.netresearchgate.net |

| Selenation | Elemental Selenium (Se) | Diphosphine Selenide (B1212193) Derivative | researchgate.netresearchgate.net |

| Complexation | [MCl₂(COD)] (M=Pd, Pt) | [MCl₂{Ligand}] Complex | researchgate.net |

| Complexation | [Cu(MeCN)₄]PF₆ | [Cu{Ligand}₂]PF₆ Complex | researchgate.net |

Q & A

Q. What synthetic methodologies are effective for preparing N,N-Bis(2-(diphenylphosphino)ethyl)aniline and its palladium complexes?

A common approach involves reacting a primary amine precursor (e.g., 2-(aminomethyl)aniline) with 2 equivalents of chlorodiphenylphosphine (PPh₂Cl) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane . For Pd(0) complexes, stoichiometric reactions with Pd₂(dba)₃ (dba = dibenzylideneacetone) in tetrahydrofuran (THF) yield trigonal planar Pd(0) complexes, which are purified via recrystallization (e.g., CH₂Cl₂/hexanes) .

Q. Key Data :

Q. How is the coordination geometry of Pd(0) complexes with this ligand validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SCXRD analysis of [Pd(C₃₄H₃₃NP₂)(C₁₇H₁₄O)] reveals a trigonal planar geometry (bond angles: 86.34°–83.15°) around Pd(0), with Pd–P bond lengths averaging 2.326 Å . Hydrogen atoms are modeled using riding positions, and thermal displacement parameters (Uiso) are refined to confirm structural integrity .

Q. Key Crystallographic Parameters :

Q. What spectroscopic techniques are critical for characterizing this ligand and its metal complexes?

- ³¹P NMR : Detects ligand coordination shifts (Δδ ≈ 10–15 ppm for free vs. bound PPh₂ groups) .

- IR Spectroscopy : Identifies ν(Pd–P) stretches (450–500 cm⁻¹) and confirms ligand chelation .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, P content within 0.3% error) .

Advanced Research Questions

Q. How does the hemilabile nitrogen atom in this ligand influence catalytic activity in cross-coupling reactions?

The nitrogen atom in this compound acts as a hemilabile donor, enabling dynamic coordination modes (e.g., tridentate PNP vs. bidentate PP). This flexibility stabilizes Pd intermediates during catalysis while allowing substrate access. For example, in Suzuki-Miyaura coupling, the ligand’s PP-binding mode facilitates oxidative addition of aryl halides, while the unbound nitrogen minimizes steric hindrance during transmetallation .

Q. Mechanistic Insight :

Q. What structural factors explain the elongation of the C=C bond in η²-coordinated dibenzylideneacetone (dba)?

In Pd(0) complexes, dba binds via an η² interaction, causing bond elongation (1.411 Å vs. 1.327 Å in free dba) due to π-backbonding from Pd to the C=C antibonding orbital. SCXRD data confirm this distortion, with the centroid-Pd distance at 2.044 Å . Computational studies (DFT) correlate this elongation with increased catalytic activity, as weakened C=C bonds favor ligand dissociation during catalytic cycles .

Q. Comparative Data :

Q. How do modifications to the ligand’s aryl or phosphine groups impact catalytic efficiency?

Substituting phenyl groups on phosphorus with bulkier substituents (e.g., tert-butyl) increases steric hindrance, slowing substrate association but improving selectivity. Conversely, electron-withdrawing groups (e.g., CF₃) on the aniline backbone enhance oxidative addition rates of aryl halides. For example:

Q. Design Guidelines :

Q. What analytical strategies resolve contradictions in reported catalytic activities for similar PNP ligands?

Contradictions often arise from differences in:

- Substrate Scope : Electron-rich vs. electron-poor aryl halides.

- Reaction Conditions : Temperature, solvent polarity, and base strength.

- Ligand Purity : Trace moisture or oxygen degrades phosphine ligands.

Q. Troubleshooting Workflow :